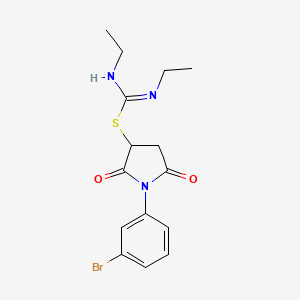![molecular formula C19H20ClN3O4 B4955523 N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4955523.png)
N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide, commonly known as CGP 48664, is a synthetic compound that belongs to the family of glycine transporter inhibitors. It is a potent and selective inhibitor of the glycine transporter type 1 (GlyT1), which is responsible for the reuptake of glycine from the synaptic cleft. CGP 48664 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
CGP 48664 acts as a selective inhibitor of N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting this compound, CGP 48664 increases the availability of glycine in the synaptic cleft, which enhances the activity of NMDA receptors. This leads to increased synaptic plasticity, which is essential for learning and memory.
Biochemical and physiological effects:
CGP 48664 has been shown to enhance the activity of NMDA receptors, which are involved in learning, memory, and synaptic plasticity. It has also been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation. CGP 48664 has been investigated for its potential use in the treatment of schizophrenia, depression, anxiety, and cognitive impairment.
Advantages and Limitations for Lab Experiments
CGP 48664 is a potent and selective inhibitor of N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide, which makes it a valuable tool for studying the role of glycine in synaptic plasticity and learning and memory. However, its use in lab experiments is limited by its cost and availability. CGP 48664 is also not suitable for long-term studies due to its potential toxicity.
Future Directions
There are several future directions for the research of CGP 48664. One potential direction is the investigation of its use in the treatment of Alzheimer's disease, which is characterized by the impairment of learning and memory. Another direction is the study of its effects on other neurotransmitter systems, such as glutamate and GABA. Additionally, the development of more potent and selective inhibitors of N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide could lead to the discovery of new therapeutic targets for neurological and psychiatric disorders.
In conclusion, CGP 48664 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the inhibition of this compound, which leads to increased availability of glycine in the synaptic cleft and enhanced activity of NMDA receptors. CGP 48664 has several advantages and limitations for lab experiments, and there are several future directions for its research.
Synthesis Methods
The synthesis of CGP 48664 involves the reaction of 4-chlorophenylacetic acid with glycine methyl ester hydrochloride to form N-(4-chlorophenyl)acetyl glycine methyl ester. This intermediate is then reacted with 4-methoxyaniline to yield CGP 48664. The synthesis of CGP 48664 has been optimized to improve its yield and purity for research purposes.
Scientific Research Applications
CGP 48664 has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning, memory, and synaptic plasticity. CGP 48664 has been investigated for its potential use in the treatment of schizophrenia, depression, anxiety, and cognitive impairment.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[[2-(4-methoxyanilino)-2-oxoethyl]amino]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-27-16-8-6-15(7-9-16)23-19(26)12-22-18(25)11-21-17(24)10-13-2-4-14(20)5-3-13/h2-9H,10-12H2,1H3,(H,21,24)(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMYWLXIGRORND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CNC(=O)CNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-methoxyphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B4955442.png)
![2-methoxy-5-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4955450.png)
![2-({[4-(phenyldiazenyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4955453.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B4955459.png)
![6-(4-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4955464.png)

![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B4955471.png)

![4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4955490.png)
![(2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4955494.png)
![4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955503.png)

![1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene](/img/structure/B4955534.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4955545.png)
